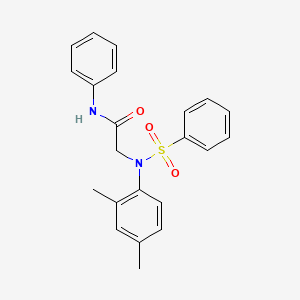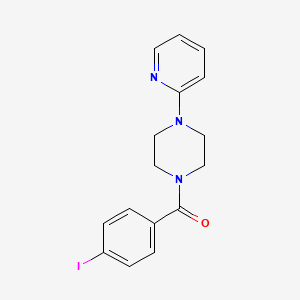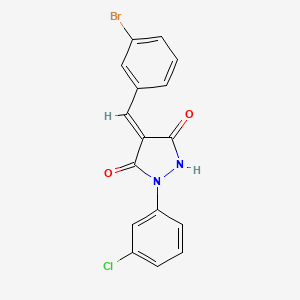![molecular formula C16H28N2O3S B5966788 7-(cyclohexylmethyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5966788.png)
7-(cyclohexylmethyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(cyclohexylmethyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one, also known as BMS-986, is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. BMS-986 is a spirocyclic compound that belongs to the class of diazaspirodecane derivatives. It has a unique chemical structure that makes it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 7-(cyclohexylmethyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 7-(cyclohexylmethyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to inhibit the activity of several kinases, including PI3K, mTOR, and AKT. It has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
7-(cyclohexylmethyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. 7-(cyclohexylmethyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have good oral bioavailability and pharmacokinetic properties, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
7-(cyclohexylmethyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one has several advantages for lab experiments. It has good solubility in water and organic solvents, making it easy to handle and administer. It has also been found to be stable under a wide range of conditions, making it suitable for long-term storage and use. However, 7-(cyclohexylmethyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one has some limitations, including its high cost and limited availability. It also requires specialized equipment and expertise to synthesize and analyze.
Zukünftige Richtungen
There are several future directions for the study of 7-(cyclohexylmethyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one. One potential application is in the development of new cancer therapies. 7-(cyclohexylmethyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have potent activity against several types of cancer cells and could be used as a basis for the development of new drugs. Another potential application is in the treatment of inflammatory diseases. 7-(cyclohexylmethyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one has been found to have anti-inflammatory properties and could be used to develop new drugs for the treatment of diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to fully understand the potential applications of 7-(cyclohexylmethyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one and to develop new drugs based on its chemical structure.
Synthesemethoden
The synthesis of 7-(cyclohexylmethyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one involves a multi-step process that starts with the reaction of 1,6-dibromohexane with cyclohexylmethylamine to form a key intermediate. This intermediate is then subjected to a series of reactions that involve the use of various reagents and catalysts. The final step involves the cyclization of the intermediate to form 7-(cyclohexylmethyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one.
Wissenschaftliche Forschungsanwendungen
7-(cyclohexylmethyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one has been studied extensively for its potential therapeutic applications. It has been found to have potent activity against a wide range of diseases, including cancer, inflammation, and neurological disorders. 7-(cyclohexylmethyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
7-(cyclohexylmethyl)-2-methylsulfonyl-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3S/c1-22(20,21)18-11-9-16(13-18)8-5-10-17(15(16)19)12-14-6-3-2-4-7-14/h14H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASRVAUXSDTBCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2(C1)CCCN(C2=O)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5966721.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[oxo(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B5966725.png)
![1-(1,3-benzodioxol-5-yl)-N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-4-piperidinamine](/img/structure/B5966734.png)

![7-(2,3-difluorobenzyl)-2-(2,5-dimethyl-3-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5966750.png)
![N-(4-chlorophenyl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B5966755.png)

![methyl 2-{[(3,5-dimethyl-1-piperidinyl)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B5966762.png)
![2-methyl-5-{6-[(2-methylcyclohexyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B5966772.png)
![1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone](/img/structure/B5966783.png)

![4-[(3-{[(3-acetylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B5966799.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone](/img/structure/B5966801.png)
![N~1~-(2-furylmethyl)-N~1~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5966802.png)